molecular formula C18H17FN4O3 B11387468 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11387468
M. Wt: 356.4 g/mol
InChI Key: PFIRZACJZPSYEL-UHFFFAOYSA-N
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Description

2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to increase efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the triazole ring can lead to a dihydrotriazole compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as a pharmacophore in drug design. Its triazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents. The presence of the fluorophenyl group enhances its binding affinity to certain enzymes, leading to improved therapeutic efficacy.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the durability and performance of these materials.

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with active site residues, while the fluorophenyl group enhances hydrophobic interactions. These interactions lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 2-(2-BROMOPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 2-(2-IODOPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in the presence of the fluorophenyl group, which enhances its binding affinity and stability compared to its chloro, bromo, and iodo analogs. This makes it a more potent and selective compound for various applications.

Properties

Molecular Formula

C18H17FN4O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17FN4O3/c1-26-13-6-4-5-12(9-13)10-20-18(25)17-15(11-24)21-23(22-17)16-8-3-2-7-14(16)19/h2-9,24H,10-11H2,1H3,(H,20,25)

InChI Key

PFIRZACJZPSYEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3F

Origin of Product

United States

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